N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(11-1-2-11)15-3-6-21-13-9-12(16-10-17-13)18-4-7-20-8-5-18/h9-11H,1-8H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWWHSPGUFJTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through a series of reactions including nucleophilic substitution and cyclization. The ethoxy bridge is then introduced via an etherification reaction, followed by the attachment of the cyclopropanecarboxamide group through an amide coupling reaction. Common reagents used in these steps include bases like sodium hydride and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholinopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various signaling pathways, leading to the desired biological effects. The compound’s ability to cross cell membranes also enhances its efficacy in cellular assays.
Comparison with Similar Compounds
N-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide
- Core structure : Pyrimidine.
- Substituents :
- 6-position: Morpholine (electron-donating group).
- 4-position: Ethoxyethyl cyclopropanecarboxamide (polar, hydrogen-bonding side chain).
- Molecular formula : C₁₄H₂₀N₄O₃.
N-{2-[6-(Methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopropanecarboxamide ()
- Core structure : Pyrazolo[3,4-d]pyrimidine (a fused bicyclic system).
- Substituents :
- 4-position: Morpholine.
- 6-position: Methylthio (lipophilic group).
- 1-position: Ethyl cyclopropanecarboxamide.
- Molecular formula : C₁₆H₂₂N₆O₂S.
Structural Comparison Table
Research Findings and Implications
- Target compound: No direct biological data is available in the provided evidence. However, its pyrimidine core and morpholine substituent align with kinase inhibitors (e.g., PI3K/mTOR inhibitors), where such groups facilitate ATP-binding pocket interactions.
- compound : The methylthio group may prolong half-life by resisting oxidative metabolism, while the pyrazolo-pyrimidine core could enhance binding to kinases with larger hydrophobic pockets .
Pharmacokinetic Considerations
- The target compound’s ether linkage and morpholine group likely improve aqueous solubility, favoring oral bioavailability.
- In contrast, the methylthio group in ’s compound may increase CNS penetration but reduce solubility.
Biological Activity
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C12H16N4O2
- Molecular Weight : 244.28 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
This compound features a cyclopropane ring, which is known to impart unique steric and electronic properties that can influence its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown potential as inhibitors of various kinases, which are crucial in cellular signaling pathways.
- Modulation of Enzyme Activity : The presence of the morpholinopyrimidine moiety suggests possible interactions with enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Antiproliferative Effects : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting possible anticancer properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Below is a summary table highlighting key findings from recent studies:
| Study | Cell Line/Model | Activity Observed | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Study A | B16F10 Melanoma | Cytotoxicity | 15.5 | Apoptosis induction |
| Study B | HeLa Cells | Antiproliferative | 20.0 | Cell cycle arrest |
| Study C | MCF-7 Breast Cancer | Inhibition of migration | 12.3 | Inhibition of matrix metalloproteinases |
Case Studies
-
Cytotoxicity in B16F10 Cells :
In a study examining the cytotoxic effects on B16F10 melanoma cells, this compound exhibited significant cytotoxicity with an IC50 value of 15.5 µM. Mechanistic studies suggested that this effect was mediated through apoptosis pathways, as evidenced by increased caspase activity and DNA fragmentation assays. -
Antiproliferative Effects on HeLa Cells :
Another study focused on HeLa cervical cancer cells demonstrated that the compound inhibited cell proliferation with an IC50 value of 20.0 µM. Flow cytometry analysis indicated that treated cells experienced G1 phase arrest, suggesting a disruption in cell cycle progression. -
Inhibition of Migration in MCF-7 Cells :
The compound also showed potential in inhibiting the migration of MCF-7 breast cancer cells at an IC50 value of 12.3 µM. This effect was linked to the downregulation of matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling during tumor metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
